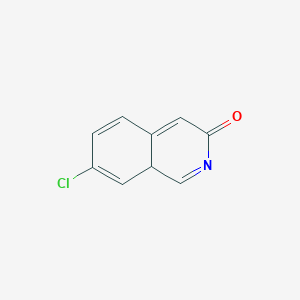

7-chloro-8aH-isoquinolin-3-one

Description

7-Chloro-8aH-isoquinolin-3-one is a heterocyclic compound characterized by a partially saturated isoquinoline backbone with a chlorine substituent at position 7 and a ketone group at position 2. The "8aH" designation indicates a hydrogen atom at the 8a position, reflecting partial saturation of the bicyclic ring system. This structural configuration confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

7-chloro-8aH-isoquinolin-3-one |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H |

InChI Key |

KQPZVYPWWJZRFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=O)N=CC2C=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-chloro-8aH-isoquinolin-3-one, can be achieved through several methods:

Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride or other dehydrating agents.

Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with aldehydes or ketones in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed cyclization reactions have been employed to produce isoquinoline derivatives efficiently .

Types of Reactions:

Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.

Reduction: Reduction of isoquinoline derivatives can lead to the formation of tetrahydroisoquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinolines.

Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-8aH-isoquinolin-3-one involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Signal Transduction Pathways: It may affect various cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-chloro-8aH-isoquinolin-3-one with key analogs from the evidence, focusing on substituent effects, functional groups, and physicochemical properties.

Substituent Effects at Position 7

- 7-Aminoisoquinoline (): Replacing the chlorine atom with an amino group (-NH₂) introduces electron-donating properties, which may enhance nucleophilicity at the aromatic ring. This substitution is critical in medicinal chemistry, as amino groups often improve bioavailability or receptor binding. For example, 7-aminoisoquinoline derivatives are explored as kinase inhibitors due to their ability to form hydrogen bonds .

- 7-Hydroxyisoquinolin-1(2H)-one (): A hydroxyl group (-OH) at position 7 introduces acidity and hydrogen-bonding capacity. The ketone at position 1 (vs. position 3 in the target compound) shifts the electronic distribution, affecting conjugation and stability. Hydroxy-substituted isoquinolinones are often studied for antioxidant or metal-chelating properties . Key Difference: The position of the ketone (C3 vs.

Core Structure and Ring Saturation

- 2,3-Dimethoxy-5H-indolo[2,1-a]isoquinolin-6-one (7b, ): This compound features a fused indolo-isoquinolinone system with methoxy groups at positions 2 and 3. The 5H designation indicates partial saturation, similar to the 8aH in the target compound. The methoxy groups enhance steric bulk and electron density, as evidenced by its IR absorption at 1701 cm⁻¹ (C=O stretch) and melting point of 180–181°C . Key Difference: The fused indole ring in 7b increases planarity and π-conjugation, which may enhance fluorescence properties compared to the simpler isoquinolinone scaffold of the target compound.

Physicochemical and Spectral Data Comparison

Research Implications and Limitations

While the provided evidence lacks direct data on 7-chloro-8aH-isoquinolin-3-one, comparisons with analogs suggest:

- Reactivity: The chloro group may facilitate electrophilic aromatic substitution or act as a leaving group in nucleophilic reactions.

- Biological Activity: Chlorinated isoquinolinones are often explored for antimicrobial or anticancer activity due to their ability to disrupt enzyme function.

- Synthetic Challenges: Partial saturation (8aH) may complicate stereoselective synthesis compared to fully aromatic analogs.

Further studies are needed to validate these hypotheses and explore applications in drug discovery or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.